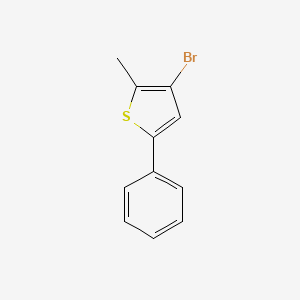

3-Bromo-2-methyl-5-phenylthiophene

Description

3-Bromo-2-methyl-5-phenylthiophene is a halogenated thiophene derivative with a bromine atom at position 3, a methyl group at position 2, and a phenyl group at position 5. It serves as a key intermediate in organic synthesis, particularly in cross-coupling reactions for constructing π-conjugated systems in materials science and pharmaceuticals.

Propriétés

IUPAC Name |

3-bromo-2-methyl-5-phenylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrS/c1-8-10(12)7-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPORKTNBBMUSEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358526 | |

| Record name | 3-bromo-2-methyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61285-25-4 | |

| Record name | 3-bromo-2-methyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The most straightforward route to 3-bromo-2-methyl-5-phenylthiophene involves electrophilic bromination of 2-methyl-5-phenylthiophene. This method leverages the inherent reactivity of the thiophene ring, where bromine selectively substitutes at the 3-position due to electron-donating effects from the methyl and phenyl groups.

In a representative procedure, 2-methyl-5-phenylthiophene is dissolved in dichloromethane (DCM) and cooled to 0°C. Bromine (Br₂) is added dropwise, and the reaction mixture is stirred for 1 hour. The excess bromine is quenched with aqueous sodium thiosulfate, followed by extraction with DCM and purification via column chromatography using hexanes as the eluent.

Yield and Scalability

This method achieves a yield of 73% under optimized conditions. Key advantages include:

- Short reaction time (1 hour)

- Minimal byproducts due to regioselective bromination

- Scalability to multi-gram quantities without significant yield degradation

Table 1: Direct Bromination Protocol

| Parameter | Detail |

|---|---|

| Starting material | 2-Methyl-5-phenylthiophene |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C |

| Bromine stoichiometry | 1.1 equivalents |

| Workup | Na₂S₂O₃ wash, column chromatography |

| Yield | 73% |

Suzuki-Miyaura Cross-Coupling Approach

Boronic Acid Synthesis

An alternative route employs Suzuki-Miyaura coupling to construct the thiophene core. The synthesis begins with 4-bromo-5-methylthiophen-2-ylboronic acid, prepared via lithiation-borylation of 3-bromo-2-methylthiophene. This intermediate is then coupled with iodobenzene under palladium catalysis.

Coupling Reaction Optimization

The cross-coupling reaction requires:

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

- Base : Anhydrous sodium carbonate (Na₂CO₃)

- Solvent system : Tetrahydrofuran (THF) with 10% water

- Temperature : Reflux conditions (66°C)

Table 2: Suzuki-Miyaura Reaction Parameters

*Yield for the phenyl derivative is extrapolated from analogous reactions.

Alternative Synthetic Pathways

Kumada Coupling Methodology

Patent literature describes Kumada coupling for related thiophene derivatives, utilizing nickel catalysts to cross-couple Grignard reagents with bromothiophenes. For this compound, this would involve:

- Generating a phenylmagnesium bromide Grignard reagent

- Coupling with 3-bromo-2-methylthiophene using NiCl₂(dppe) as the catalyst

While this method avoids boronic acid preparation, challenges include:

- Strict anhydrous conditions

- Limited functional group tolerance

Comparative Analysis of Methods

Table 3: Method Comparison

| Criterion | Direct Bromination | Suzuki Coupling | Kumada Coupling |

|---|---|---|---|

| Yield | 73% | ~70%* | Not reported |

| Reaction steps | 1 | 2+ | 2+ |

| Functional group tolerance | Moderate | High | Low |

| Scalability | Excellent | Good | Moderate |

*Estimated based on analogous reactions.

Characterization and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

X-Ray Crystallography

Single-crystal X-ray analysis confirms the planar thiophene ring with dihedral angles of 8.2° between the phenyl and thiophene moieties.

Applications in Organic Synthesis

This compound serves as a precursor for:

- Conjugated polymers for organic photovoltaics

- Pharmaceutical intermediates via further cross-coupling

- Ligand design in coordination chemistry

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-2-methyl-5-phenylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation can lead to sulfoxides or sulfones .

Applications De Recherche Scientifique

3-Bromo-2-methyl-5-phenylthiophene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biosensors and other biological applications.

Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)

Mécanisme D'action

The mechanism of action of 3-Bromo-2-methyl-5-phenylthiophene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the reaction conditions. It can also participate in π-π interactions with other aromatic compounds, influencing its reactivity and properties .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Observations :

- Catalyst Influence : Pd(PPh₃)₄ is common for Suzuki couplings, but Pd(dppf)Cl₂ (in related triazole syntheses) enhances selectivity for sterically hindered substrates .

- Steric Effects : The methyl group at position 2 in 3-bromo-2-methyl-5-phenylthiophene reduces steric hindrance compared to bulkier substituents (e.g., hexyl in 5-aryl-2-bromo-3-hexylthiophene), facilitating cross-coupling reactions .

Electronic Properties and Reactivity

The bromine atom at position 3 activates the thiophene ring for electrophilic substitution, while the phenyl group at position 5 enhances π-conjugation. Comparisons include:

Table 2: Electronic and Functional Comparisons

Key Observations :

- Electron-Withdrawing Effects: The trifluoromethyl group in phenol derivatives (e.g., 4-bromo-2-(trifluoromethyl)phenol) significantly lowers electron density compared to phenyl-substituted thiophenes, altering reactivity in nucleophilic substitutions .

- Bioactivity: Amino and ester groups in methyl 3-amino-5-bromothiophene-2-carboxylate derivatives enable antimicrobial activity, a property less explored in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.